2-[6-(2-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine
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Overview
Description
2-[6-(2-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(2-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters in the presence of an acid catalyst . Another approach uses microwave irradiation to facilitate the reaction between enaminonitriles and benzohydrazides, resulting in the formation of the desired compound in good yields .
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-assisted synthesis method due to its efficiency and eco-friendliness. The use of continuous flow reactors and optimization of reaction conditions can further enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-[6-(2-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[6-(2-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[6-(2-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound targets enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, inhibiting their activity.
Pathways Involved: It interferes with cellular processes such as DNA replication and protein synthesis, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but differs in the substitution pattern.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric form with different biological activities.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: Exhibits unique pharmacological properties compared to the target compound.
Uniqueness
2-[6-(2-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of triazole, thiadiazole, and pyridine rings makes it a versatile scaffold for drug development .
Properties
CAS No. |
578720-75-9 |
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Molecular Formula |
C15H11N5S |
Molecular Weight |
293.3g/mol |
IUPAC Name |
6-(2-methylphenyl)-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H11N5S/c1-10-6-2-3-7-11(10)14-19-20-13(17-18-15(20)21-14)12-8-4-5-9-16-12/h2-9H,1H3 |
InChI Key |
AEWTUVCFHXKFQG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CC=CC=N4 |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CC=CC=N4 |
Origin of Product |
United States |
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